molecular formula C18H13Cl2NO2 B11942085 N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide CAS No. 853331-38-1

N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide

Cat. No.: B11942085
CAS No.: 853331-38-1
M. Wt: 346.2 g/mol
InChI Key: RFOZNWQYHNUUAE-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of chloro and methyl groups attached to phenyl rings, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and 2-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Formation of Intermediate: The initial reaction forms an intermediate, which is then cyclized to form the furan ring.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Purification Techniques: Advanced purification techniques like column chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
  • N-(4-Chloro-2-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide

Uniqueness

N-(4-Chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide is unique due to its specific substitution pattern and the presence of a furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

853331-38-1

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13Cl2NO2/c1-11-10-12(19)6-7-15(11)21-18(22)17-9-8-16(23-17)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22)

InChI Key

RFOZNWQYHNUUAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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